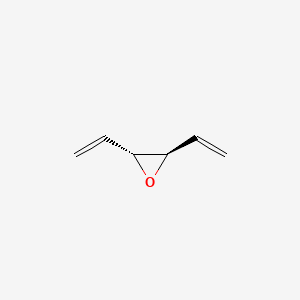
(D,L)-4-Amino-2-methyl-butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D,L)-4-Amino-2-methyl-butanoic acid is a chiral amino acid with two enantiomers, D- and L- forms. It is an important compound in organic chemistry and biochemistry due to its unique structure and properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D,L)-4-Amino-2-methyl-butanoic acid can be achieved through several methods. One common approach involves the biocatalytic stereoinversion of L-amino acids to D-amino acids using a cascade enzymatic route . This method involves the use of L-amino acid deaminase and D-amino acid dehydrogenase to convert L-amino acids into their D-enantiomers. The reaction conditions typically include the use of recombinant Escherichia coli cells expressing the necessary enzymes and a formate dehydrogenase-based NADPH-recycling system to achieve high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves chemical synthesis methods. These methods include the chiral resolution of racemic mixtures or asymmetric synthesis from chiral or prochiral starting materials . Chemical synthesis methods may involve multiple reaction steps, low yields, and difficulties in product extraction, making biocatalytic methods more attractive for large-scale production .
化学反应分析
Types of Reactions
(D,L)-4-Amino-2-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding keto acids, while reduction reactions may produce amines or alcohols .
科学研究应用
(D,L)-4-Amino-2-methyl-butanoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism of action of (D,L)-4-Amino-2-methyl-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and cellular functions. For example, it may interact with amino acid dehydrogenases and transaminases, influencing amino acid metabolism and protein synthesis .
相似化合物的比较
Similar Compounds
Alanine: A simple amino acid with similar structural features but different stereochemistry.
Valine: Another branched-chain amino acid with a similar carbon backbone but different functional groups.
Leucine: A branched-chain amino acid with a similar structure but different side chain.
Uniqueness
(D,L)-4-Amino-2-methyl-butanoic acid is unique due to its chiral nature and the presence of both D- and L- enantiomers. This duality allows for diverse applications in research and industry, as each enantiomer may exhibit different biological activities and properties .
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
5-amino-1-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(2-3-7)6(9)4-8/h5,8H,2-4,7H2,1H3 |
InChI 键 |
QEKOPQPVBGVYCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)

![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
